3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1',1'-tetraoxide
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Overview
Description
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide is a complex organic compound with the molecular formula C12H20N2O8S2 and a molecular weight of 384.4258 . This compound belongs to the class of esters and contains a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Esters are known for their diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of esters, including 3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . The reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid and alcohol react to form the ester and water. Acid chlorides and acid anhydrides can also be used as starting materials to synthesize esters .
Industrial Production Methods
Industrial production of esters often involves large-scale esterification reactions using carboxylic acids and alcohols. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide undergoes various chemical reactions, including:
Hydrolysis: Esters can be hydrolyzed to carboxylic acids and alcohols under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols or aldehydes using reducing agents.
Transesterification: Esters can undergo transesterification reactions to form different esters.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as acids or bases are used to facilitate the exchange of the alkoxy group.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters.
Scientific Research Applications
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide has diverse applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities.
Material Science: Esters are used in the synthesis of polymers and other materials with specific properties.
Biological Research: Esters play a role in various biological processes and are used in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide involves its interaction with molecular targets and pathways. Esters can undergo hydrolysis to release active carboxylic acids and alcohols, which can then participate in various biochemical reactions . The thiophene ring in the compound may also interact with specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing sulfur.
Carbamic Acid Esters: Compounds containing the carbamate functional group, known for their diverse biological activities.
Other Esters: Compounds formed by the reaction of carboxylic acids and alcohols, widely used in various applications.
Uniqueness
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide is unique due to its specific combination of functional groups, including the thiophene ring and the ester linkage. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Properties
CAS No. |
24373-84-0 |
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Molecular Formula |
C12H20N2O8S2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoyloxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C12H20N2O8S2/c15-11(13-9-1-5-23(17,18)7-9)21-3-4-22-12(16)14-10-2-6-24(19,20)8-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
InChI Key |
PXXCTNDLYZCAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)OCCOC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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